molecular formula C9H9BrClNO B7458406 2-Bromo-5-chloro-n-ethylbenzamide

2-Bromo-5-chloro-n-ethylbenzamide

Cat. No. B7458406
M. Wt: 262.53 g/mol
InChI Key: MJOWAHWJUNOQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloro-n-ethylbenzamide, also known as BCEB, is a chemical compound that belongs to the benzamide class. It is widely used in scientific research due to its unique properties and potential applications. BCEB has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

2-Bromo-5-chloro-n-ethylbenzamide acts as a selective agonist for GPR35, a G protein-coupled receptor that is expressed in various tissues and organs. Upon binding to GPR35, 2-Bromo-5-chloro-n-ethylbenzamide activates downstream signaling pathways that regulate various physiological processes such as inflammation, pain, and immune response.
Biochemical and Physiological Effects:
2-Bromo-5-chloro-n-ethylbenzamide has been shown to modulate various biochemical and physiological effects such as the production of pro-inflammatory cytokines, the activation of immune cells, and the regulation of pain signaling pathways. It has also been shown to have potential therapeutic applications in various diseases such as inflammatory bowel disease, arthritis, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-5-chloro-n-ethylbenzamide in lab experiments include its selective activation of GPR35, its potential therapeutic applications, and its ability to modulate various physiological processes. However, the limitations of using 2-Bromo-5-chloro-n-ethylbenzamide include its potential off-target effects and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions in research for 2-Bromo-5-chloro-n-ethylbenzamide, including the development of more selective and potent GPR35 agonists, the study of its potential therapeutic applications in various diseases, and the investigation of its role in other physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-Bromo-5-chloro-n-ethylbenzamide and its downstream signaling pathways.

Synthesis Methods

The synthesis of 2-Bromo-5-chloro-n-ethylbenzamide involves the reaction of 2-bromo-5-chlorobenzoyl chloride with ethylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-Bromo-5-chloro-n-ethylbenzamide has been used in various scientific research applications such as the study of G protein-coupled receptors (GPCRs) and their signaling pathways. It has been shown to selectively activate the G protein-coupled receptor 35 (GPR35) and modulate its downstream signaling pathways. 2-Bromo-5-chloro-n-ethylbenzamide has also been used as a tool compound to study the role of GPR35 in various physiological processes such as inflammation, pain, and immune response.

properties

IUPAC Name

2-bromo-5-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOWAHWJUNOQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-n-ethylbenzamide

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